Hydroxybupropion

Catalog No.
S598560
CAS No.
92264-81-8
M.F
C13H18ClNO2
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxybupropion

CAS Number

92264-81-8

Product Name

Hydroxybupropion

IUPAC Name

1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3

InChI Key

AKOAEVOSDHIVFX-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO

Synonyms

HYDROXYBUPROPION; HYDROXYBUPROPIONE; 1-(3-CHLOROOPHENYL)-2-[(2-HYDROXY-1,1-DIMETHYLETHYL)AMINO]-1-PROPANONE; 2-HYDROXY-2-(3'-CHLOROPHENYL)-3,5,5-TRIMETHYLMORPHOLINE; 1-(3-Chloroophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone, 2-Hydroxy-2-(3chlorop

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO

Understanding the Role of Hydroxybupropion in Smoking Cessation

Studies have investigated the potential role of hydroxybupropion in mediating the effects of bupropion on smoking cessation. Research suggests that higher plasma concentrations of hydroxybupropion, compared to bupropion itself, are associated with better smoking cessation outcomes in individuals who adhere to the treatment []. Additionally, animal studies have shown that hydroxybupropion directly impacts behaviors related to nicotine dependence, such as reducing withdrawal symptoms and blocking the rewarding effects of nicotine []. These findings suggest that hydroxybupropion may be a key contributor to bupropion's efficacy in smoking cessation.

Hydroxybupropion, also known as (2R,3R)-hydroxybupropion or 6-hydroxybupropion, is a significant active metabolite of the antidepressant and smoking cessation medication bupropion. It is primarily formed in the liver through the action of the cytochrome P450 enzyme CYP2B6 during first-pass metabolism. This compound is characterized by its molecular formula C13H18ClNO2C_{13}H_{18}ClNO_2 and a molar mass of approximately 255.74 g/mol. Hydroxybupropion plays a crucial role in the pharmacological effects attributed to bupropion, with plasma concentrations of hydroxybupropion being significantly higher than those of bupropion itself during therapy .

, including:

  • Oxidation: Hydroxybupropion can be oxidized to form other metabolites.
  • Reduction: This compound can also participate in reduction reactions.
  • Substitution: The hydroxyl group can engage in substitution reactions with other chemical entities.

The primary pathway for its formation involves the hydroxylation of bupropion's tert-butyl group, facilitated by CYP2B6 .

Hydroxybupropion exhibits notable biological activity, particularly regarding neurotransmitter reuptake inhibition:

  • Norepinephrine Transporter: It acts as a norepinephrine reuptake inhibitor with an IC50 value of approximately 1.7 μM.
  • Dopamine Transporter: Hydroxybupropion demonstrates a weaker inhibitory effect on dopamine reuptake, with an IC50 greater than 10 μM.
  • Nicotinic Acetylcholine Receptors: It functions as a non-competitive antagonist at nicotinic acetylcholine receptors, showing even greater potency than bupropion itself .

The compound's pharmacokinetics reveal an elimination half-life ranging from 15 to 26 hours and extensive absorption following oral administration, although systemic bioavailability is limited due to first-pass metabolism .

The synthesis of hydroxybupropion primarily involves:

  • Hydroxylation of Bupropion: The tert-butyl group of bupropion is hydroxylated by the enzyme CYP2B6.
  • Cyclization: This reaction leads to the formation of an acetal structure.
  • Industrial Production: In industrial settings, both enantiomers—(2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion—are produced from standard stock solutions of their respective precursors .

Hydroxybupropion has several applications:

  • Clinical Research: Used as a reference standard in toxicology and forensic analysis.
  • Pharmaceutical Research: Investigated for its pharmacological properties and potential therapeutic uses.
  • Drug Testing: Employed in urine drug testing protocols due to its prevalence as a metabolite of bupropion .

Research has shown that hydroxybupropion interacts with various neurotransmitter systems:

  • It significantly affects the uptake mechanisms of norepinephrine and dopamine.
  • The compound's interaction with nicotinic acetylcholine receptors suggests potential implications for nicotine addiction treatment .

Studies indicate that hydroxybupropion's affinity for neurotransmitter transporters varies between its enantiomers, highlighting differences in pharmacological effects based on stereochemistry .

Hydroxybupropion shares structural and functional similarities with several compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaNorepinephrine Reuptake InhibitionDopamine Reuptake InhibitionUnique Features
BupropionC13H18ClNOModerateModerateParent compound; prodrug to hydroxybupropion
ThreohydrobupropionC13H18ClNOLowLowMinor metabolite; less active
ErythrohydrobupropionC13H18ClNOLowLowMinor metabolite; less active
(2S,3S)-HydroxybupropionC13H18ClNOModerateModerateStereoisomer; different pharmacokinetics

Hydroxybupropion is unique due to its significant activity as a norepinephrine reuptake inhibitor while being substantially weaker as a dopamine reuptake inhibitor compared to bupropion itself . Its unique pharmacological profile makes it critical in understanding the therapeutic effects associated with bupropion therapy.

Molecular Formula and Mass Characteristics

Hydroxybupropion possesses the molecular formula C₁₃H₁₈ClNO₂, representing a chlorinated aromatic compound with nitrogen and oxygen functionalities [1] [2] [3]. The compound exhibits a molecular weight of 255.74 grams per mole, placing it within the typical range for small molecule pharmaceuticals [1] [2] [3]. The monoisotopic mass has been precisely determined as 255.102606 atomic mass units, providing important data for mass spectrometric identification and analysis [4] [6].

The molecular composition includes thirteen carbon atoms arranged in both aromatic and aliphatic configurations, eighteen hydrogen atoms distributed across various structural elements, one chlorine atom positioned on the aromatic ring system, one nitrogen atom incorporated within a heterocyclic structure, and two oxygen atoms serving distinct functional roles [1] [2] [3]. This specific elemental arrangement contributes to the compound's unique physicochemical properties and biological activities.

PropertyValueReference
Molecular FormulaC₁₃H₁₈ClNO₂ [1] [2] [3]
Molecular Weight (g/mol)255.74 [1] [2] [3]
Monoisotopic Mass (amu)255.102606 [4] [6]
Carbon Atoms13 [1] [2] [3]
Hydrogen Atoms18 [1] [2] [3]
Chlorine Atoms1 [1] [2] [3]
Nitrogen Atoms1 [1] [2] [3]
Oxygen Atoms2 [1] [2] [3]

Structural Features

Aromatic Ketone Configuration

Hydroxybupropion is classified as an aromatic ketone, characterized by the presence of a carbonyl group directly attached to an aromatic ring system [1] [2] [20]. The ketone functionality is positioned at the carbon alpha to the 3-chlorophenyl ring, creating a crucial pharmacophore that contributes significantly to the compound's biological activity [1] [2] [20]. This aromatic ketone configuration represents the primary structural feature responsible for the compound's pharmacological properties.

The aromatic ring system consists of a benzene ring substituted with a chlorine atom at the meta position, specifically at the 3-position relative to the ketone attachment point [1] [2]. This chloroaromatic arrangement enhances the compound's lipophilicity and influences its interaction with biological targets [1] [2]. The ketone carbonyl carbon exhibits sp² hybridization, forming a planar configuration that facilitates molecular interactions through both sigma and pi bonding arrangements [20].

The aromatic ketone structure demonstrates characteristic reactivity patterns, including susceptibility to nucleophilic addition reactions at the carbonyl carbon and potential for aromatic substitution reactions on the benzene ring [20]. These structural features contribute to the compound's metabolic profile and determine its chemical stability under physiological conditions.

Functional Group Analysis

Hydroxybupropion contains multiple functional groups that collectively determine its chemical behavior and biological activity [22] [23]. The primary functional groups include an aromatic ketone serving as the core pharmacophore, a tertiary alcohol resulting from metabolic hydroxylation, a secondary amine providing basicity and hydrogen bonding capability, a chloroaromatic system enhancing lipophilicity, a morpholinol ring structure representing the predominant solution form, and multiple methyl groups contributing steric bulk and lipophilic character [1] [2] [3] [22] [23].

The tertiary alcohol functionality arises from the hydroxylation of the parent compound and exists predominantly in a cyclic acetal form known as the morpholinol configuration [3] [5] [22]. This ring closure occurs spontaneously in aqueous solutions, forming a six-membered heterocyclic structure containing both nitrogen and oxygen atoms [3] [5] [22]. The morpholinol ring system provides conformational flexibility while maintaining the essential pharmacophoric elements necessary for biological activity.

The secondary amine nitrogen participates in hydrogen bonding interactions and contributes to the compound's basicity [22] [23]. This nitrogen atom can accept protons under physiological conditions, influencing the compound's solubility and membrane permeability characteristics [22] [23]. The chloroaromatic substituent enhances protein binding affinity and modulates the compound's distribution properties within biological systems [1] [2].

Functional GroupPosition/DescriptionStructural SignificanceReference
Aromatic ketoneC=O attached to 3-chlorophenylPrimary pharmacophore for biological activity [1] [2] [20]
Tertiary alcoholHydroxyl group at C-2 of morpholine ringResult of hydroxylation metabolism [23] [24]
Secondary amineNitrogen in morpholine ringProvides basicity and hydrogen bonding capability [22] [23]
ChloroaromaticChlorine at meta position of benzene ringEnhances lipophilicity and protein binding [1] [2]
Morpholinol ring6-membered heterocyclic ring with N and OCyclic acetal form predominates in solution [3] [5] [22]
Methyl groupsThree methyl groups at positions 3, 5, and 5Provide steric bulk and lipophilic character [1] [2] [3]

Physical and Chemical Properties

Solubility Profile

The solubility characteristics of hydroxybupropion demonstrate distinct patterns across different solvent systems, reflecting the compound's amphiphilic nature [5] [19] [29]. In dimethyl sulfoxide, the compound exhibits excellent solubility with a minimum threshold of 12 milligrams per milliliter, indicating strong interactions with polar aprotic solvents [29]. This high solubility in dimethyl sulfoxide facilitates analytical procedures and experimental manipulations requiring complete dissolution.

Aqueous solubility studies reveal more limited water solubility compared to organic solvents, consistent with the compound's lipophilic aromatic components [32]. The predicted water solubility has been calculated as approximately 0.189 milligrams per milliliter using computational models [6]. This moderate aqueous solubility reflects the balance between hydrophilic functional groups, including the tertiary alcohol and secondary amine, and lipophilic elements such as the chloroaromatic ring and methyl substituents [6] [32].

The compound demonstrates enhanced solubility in alcoholic solvents, particularly methanol and chloroform, where it exhibits slight but measurable solubility [21] [29]. These solubility patterns influence formulation strategies and analytical methodologies employed for quantitative determination [19] [29]. The morpholinol ring configuration contributes to the overall solubility profile by providing conformational flexibility and multiple sites for intermolecular interactions [3] [5] [22].

Partition Coefficient

The partition coefficient of hydroxybupropion represents a critical parameter for understanding its lipophilicity and membrane permeation characteristics [32] [6]. Experimental determination using the octanol-water system has yielded a calculated logarithmic partition coefficient (logP) value of 2.87, indicating moderate lipophilicity [32]. This value positions hydroxybupropion within an optimal range for biological membrane penetration while maintaining sufficient aqueous solubility for systemic distribution [32].

Comparative analysis with the parent compound reveals that hydroxybupropion exhibits reduced lipophilicity relative to the non-hydroxylated precursor, which demonstrates a logP value of 3.43 [32]. This reduction in lipophilicity results from the introduction of the hydroxyl functionality, which increases the compound's hydrogen bonding capacity and affinity for aqueous phases [32]. The partition coefficient data support the compound's ability to traverse biological membranes while maintaining adequate water solubility for circulation.

Alternative computational approaches have predicted slightly different logP values, with estimates ranging from 1.88 to 2.93 depending on the calculation methodology employed [6]. These variations reflect the complexity of predicting partition behavior for compounds containing multiple ionizable groups and conformational flexibility [6]. The experimental octanol-water partition coefficient remains the most reliable indicator of the compound's lipophilic character under physiological conditions [32].

pKa Values

The acid-base properties of hydroxybupropion have been characterized through both experimental and computational approaches, revealing important insights into the compound's ionization behavior [5] [18]. The strongest acidic pKa has been experimentally determined as 14.79, indicating extremely weak acidic character [18]. This high pKa value suggests that hydroxybupropion does not readily donate protons under physiological conditions, maintaining its neutral or basic character in biological environments [18].

Computational prediction methods have estimated the pKa value as 15.43 ± 0.10, closely corroborating the experimental findings [5]. This predicted value falls within the expected range for tertiary alcohols and confirms the compound's limited acidic properties [5]. The weak acidic character primarily arises from the tertiary alcohol functionality, which can undergo deprotonation only under extremely basic conditions [5] [18].

The compound's basic properties derive from the secondary amine nitrogen within the morpholinol ring system [22] [23]. While specific basic pKa values were not extensively documented in the literature, the presence of the nitrogen atom suggests moderate basicity comparable to other morpholine derivatives [22] [23]. This basic character influences the compound's protonation state at physiological pH and affects its interactions with biological targets and transport proteins [22] [23].

PropertyValueReference
Melting Point (°C)120 ± 3 [19]
AppearanceWhite to off-white crystalline powder [19]
Density (g/cm³)1.150 ± 0.06 (Predicted) [5]
pKa (Strongest Acidic)14.79 [18]
pKa (Predicted)15.43 ± 0.10 [5]
Solubility in DMSO (mg/mL)≥12 [29]
LogP (octanol-water)2.87 [32]
Water Solubility (mg/mL)0.189 (predicted) [6]
UV max (nm)208.1 ± 1.0 [19]
Molar absorptivity (L/mol·cm)11000 ± 1000 (in acetonitrile) [19]
StabilityHygroscopic [21]

Nomenclature and Chemical Identifiers

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for hydroxybupropion follows systematic naming principles that precisely describe the compound's molecular structure [4] [9]. The primary IUPAC name is designated as 1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one, which systematically identifies each structural component and their connectivity [4] [8]. This nomenclature begins with the ketone functionality as the principal functional group, identifies the 3-chlorophenyl substituent, and describes the substituted amino chain with its hydroxyl modification [4] [8].

An alternative IUPAC nomenclature recognizes the morpholinol ring system, designating the compound as 2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol [9]. This naming convention emphasizes the cyclic acetal form that predominates in solution, highlighting the morpholine ring with its specific substitution pattern [9]. The nomenclature indicates the hydroxyl group at position 2, the 3-chlorophenyl substituent at the same position, and the three methyl groups at positions 3, 5, and 5 [9].

Both naming conventions are scientifically valid and reflect different approaches to describing the same molecular entity [4] [9]. The choice between nomenclatures often depends on the specific context, with the ketone-based name emphasizing the pharmacophoric elements and the morpholinol-based name highlighting the predominant solution structure [4] [9]. These systematic names enable precise identification and communication within the scientific community while maintaining consistency with established nomenclature principles [4] [9].

Hydroxybupropion possesses two distinct chiral centers that establish its stereochemical complexity and define its enantiomeric behavior [1] [2]. The first chiral center is located at the carbon-2 position, which represents a tertiary carbon atom bearing a methyl group, an amino substituent derived from the morpholinol ring system, and a hydrogen atom [1] [2]. This chiral center arises directly from the parent bupropion molecule, which itself contains one chiral center at the same position [2] [3].

The second chiral center exists at the carbon-3 position within the morpholinol ring structure, specifically at the quaternary carbon atom that bears the hydroxyl group introduced during the cytochrome P450 2B6-mediated hydroxylation process [1] [2] [4]. This hydroxylation reaction creates the additional stereogenic element, transforming the achiral tertiary butyl group of bupropion into a chiral morpholinol configuration [4] [5].

The Cahn-Ingold-Prelog priority assignment for the carbon-2 center follows the sequence: amino nitrogen > carbonyl carbon > methyl group > hydrogen atom [2]. For the carbon-3 center, the priority order is: hydroxyl group > carbon-2 connection > methylene oxygen bridge > nitrogen substituent [2] [6]. These priority assignments establish the absolute configuration designations for each enantiomeric form.

The presence of these two chiral centers theoretically permits the formation of four possible diastereomers; however, steric hindrance constraints within the morpholinol ring system preclude the formation of the (2R,3S) and (2S,3R) configurations [1] [2] [3]. Consequently, only two diastereomeric forms are observed in biological systems: (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion [1] [2] [3].

Enantiomeric Forms

(2R,3R)-Hydroxybupropion Structure

The (2R,3R)-hydroxybupropion enantiomer represents the predominant diastereomeric form observed in human plasma following bupropion administration [1] [7] [8]. This configuration exhibits the R-absolute configuration at both chiral centers, with the carbon-2 position maintaining the same stereochemistry as R-bupropion and the carbon-3 position adopting the R-configuration following hydroxylation [1] [2].

The molecular geometry of (2R,3R)-hydroxybupropion demonstrates a stable morpholinol ring conformation with the hydroxyl group positioned in an axial orientation relative to the six-membered ring system [6] [9]. The 3-chlorophenyl substituent adopts a pseudo-equatorial position, minimizing steric interactions with the morpholinol ring framework [6] [9]. The spatial arrangement places the tertiary amino nitrogen in proximity to the carbonyl oxygen, facilitating potential intramolecular hydrogen bonding interactions [10] [11].

Pharmacokinetic characteristics of (2R,3R)-hydroxybupropion include significantly enhanced plasma exposure compared to its enantiomeric counterpart, with area under the curve values approximately 20 to 65-fold higher than (2S,3S)-hydroxybupropion [1] [7] [8]. The elimination half-life extends to approximately 19 hours, substantially longer than the parent bupropion compound [1] [3]. Despite this elevated systemic exposure, (2R,3R)-hydroxybupropion demonstrates markedly reduced pharmacological activity at monoamine transporters and nicotinic acetylcholine receptors compared to the (2S,3S) enantiomer [3] [12] [13].

(2S,3S)-Hydroxybupropion Structure

The (2S,3S)-hydroxybupropion enantiomer, although present at substantially lower plasma concentrations, exhibits significantly greater pharmacological potency than its (2R,3R) counterpart [3] [12] [13]. This diastereomer maintains the S-absolute configuration at both chiral centers, arising from the hydroxylation of S-bupropion by cytochrome P450 2B6 [2] [4].

The three-dimensional structure of (2S,3S)-hydroxybupropion displays a morpholinol ring conformation that differs subtly from the (2R,3R) form, with the hydroxyl group maintaining axial positioning but exhibiting altered spatial relationships with surrounding substituents [6] [9]. The conformational preferences result in enhanced complementarity with binding sites on monoamine transporters and nicotinic receptors, accounting for its superior pharmacological activity [3] [12] [13].

Metabolic formation of (2S,3S)-hydroxybupropion occurs through stereoselective hydroxylation of S-bupropion, with intrinsic clearance values typically 2 to 3-fold higher than those observed for (2R,3R)-hydroxybupropion formation from R-bupropion [4] [5] [14]. The plasma half-life approximates 15 hours, slightly shorter than the (2R,3R) enantiomer, while the relative bioavailability remains substantially lower [1] [3].

Pharmacodynamic properties include potent inhibition of dopamine uptake with an IC50 value of 0.63 μM, comparable to bupropion itself, and exceptional norepinephrine uptake inhibition with an IC50 of 0.24 μM [3] [12] [13]. The compound also demonstrates significant nicotinic acetylcholine receptor antagonism at α4β2 subtypes with a functional IC50 of 3.3 μM [3] [12] [13].

Stereoselectivity in Biochemical Processes

Cytochrome P450 2B6-mediated metabolism of bupropion to hydroxybupropion exhibits pronounced stereoselectivity, with preferential formation of the (2S,3S) enantiomer from S-bupropion [4] [5] [14]. Kinetic studies using recombinant cytochrome P450 2B6 demonstrate intrinsic clearance ratios of approximately 3.0 favoring (2S,3S)-hydroxybupropion formation over (2R,3R)-hydroxybupropion [4] [14]. Human liver microsomal preparations show similar but somewhat attenuated stereoselectivity, with ratios approaching 1.5 to 2.0 [4] [14].

Michaelis-Menten kinetic parameters reveal distinct stereoselective differences in substrate binding and catalytic efficiency. The apparent Km values for S-bupropion hydroxylation typically range from 28 to 45 μM, while R-bupropion exhibits higher Km values of 38 to 68 μM, indicating reduced substrate affinity [4] [15] [14]. Maximum velocity (Vmax) parameters also demonstrate stereoselectivity, with S-bupropion hydroxylation proceeding at rates 2 to 4-fold higher than R-bupropion under comparable conditions [4] [15] [14].

Genetic polymorphisms in cytochrome P450 2B6 significantly influence the stereoselectivity of hydroxybupropion formation [15] [16]. The CYP2B66 variant, characterized by reduced enzymatic activity, maintains stereoselectivity ratios similar to wild-type enzyme despite overall diminished metabolic capacity [15] [16]. Other variants, including CYP2B65, CYP2B67, and CYP2B69, exhibit variable stereoselectivity patterns while generally preserving preferential (2S,3S)-hydroxybupropion formation [15] [16].

Protein binding interactions demonstrate enantioselective differences, with (2R,3R)-hydroxybupropion exhibiting marginally higher plasma protein binding compared to (2S,3S)-hydroxybupropion [17]. Equilibrium dialysis studies indicate unbound fraction differences of approximately 10 to 15% between enantiomers in human plasma [17]. These binding differences contribute to the observed pharmacokinetic disparities and influence tissue distribution patterns [17].

Elimination pathways proceed through both cytochrome P450-mediated oxidation and glucuronidation conjugation reactions [18] [19]. Glucuronidation demonstrates metabolite-specific enantioselectivity, with preferential conjugation of (2S,3S)-hydroxybupropion in certain tissue compartments [19]. Renal elimination exhibits modest stereoselectivity, with renal clearance ratios of approximately 1.2 to 1.5 favoring (2S,3S)-hydroxybupropion [17] [19].

Morpholinol Structural Configuration

The morpholinol ring system in hydroxybupropion represents a critical structural feature that distinguishes this metabolite from the parent bupropion compound [6] [20] [9]. This six-membered heterocyclic ring contains both nitrogen and oxygen heteroatoms, with the oxygen atom forming an ether bridge between carbon-3 and carbon-6 positions [6] [9]. The ring conformation adopts a chair-like configuration similar to cyclohexane derivatives, with the hydroxyl substituent at carbon-3 occupying an axial position [6] [9].

Conformational analysis using molecular mechanics calculations indicates that the morpholinol ring exhibits restricted flexibility compared to the acyclic tertiary butyl group in bupropion [10] [11]. The cyclization process constrains the spatial arrangement of substituents, creating a more rigid molecular framework that influences receptor binding interactions [10] [11]. The preferred conformation positions the nitrogen atom in proximity to the carbonyl oxygen, potentially facilitating intramolecular hydrogen bonding that stabilizes the overall molecular geometry [10] [11].

Steric relationships within the morpholinol system preclude the formation of certain diastereomeric combinations. The axial hydroxyl group at carbon-3 creates significant steric hindrance that prevents the formation of (2R,3S) and (2S,3R) configurations [2] [3]. This constraint results from 1,3-diaxial interactions between the hydroxyl group and substituents on the nitrogen atom, effectively limiting the accessible stereochemical space to the observed (2R,3R) and (2S,3S) configurations [2] [3].

Electronic properties of the morpholinol ring influence the basicity and protonation behavior of the nitrogen atom. The electron-withdrawing effect of the ether oxygen reduces the basicity of the morpholinol nitrogen compared to simple tertiary amines [21] [22]. The pKa value of hydroxybupropion (7.65) reflects this electronic modification and influences the compound's ionization state under physiological conditions [21] [22].

Hydrogen bonding capabilities are enhanced in the morpholinol system through the presence of the hydroxyl group at carbon-3 [6] [9]. This functional group serves as both a hydrogen bond donor and acceptor, potentially forming intermolecular interactions with biological macromolecules [6] [9]. The spatial positioning of the hydroxyl group relative to other functional groups within the molecule creates specific geometric requirements for effective hydrogen bonding [6] [9].

Stereochemical Stability and Interconversion

Configurational stability of hydroxybupropion enantiomers under physiological conditions demonstrates exceptional resistance to racemization processes [18] [23]. Unlike the parent bupropion, which undergoes rapid enantiomeric interconversion in biological media, hydroxybupropion maintains its stereochemical integrity throughout typical storage and handling conditions [24] [25]. Studies conducted at 37°C in human plasma over 48-hour periods show less than 5% enantiomeric interconversion for both (2R,3R) and (2S,3S) forms [18] [23].

Temperature-dependent stability studies reveal that hydroxybupropion enantiomers remain chemically stable at standard laboratory and clinical storage temperatures [18] [26]. At 22°C in human plasma, both enantiomers maintain greater than 95% chemical integrity over 48 hours [18] [23]. Elevated temperature studies at 37°C demonstrate continued stability with minimal degradation over 24-hour periods [18] [23]. Frozen storage conditions at -80°C preserve enantiomeric integrity indefinitely, with recovery rates exceeding 95% after multiple freeze-thaw cycles [18].

pH-dependent stability investigations indicate that hydroxybupropion enantiomers exhibit robust stability across physiological pH ranges [23]. Studies conducted between pH 2.5 and 10.0 over 48-hour incubation periods show minimal degradation or enantiomeric interconversion [23]. This stability contrasts with certain other chiral pharmaceuticals that undergo pH-catalyzed racemization under similar conditions [23].

Degradation pathways for hydroxybupropion proceed through non-stereoselective mechanisms, with both enantiomers exhibiting similar degradation kinetics under stressed conditions [24] [18]. First-order degradation kinetics apply to both forms, with half-life values ranging from 50 to 60 hours in human plasma at room temperature [23]. The activation energy for degradation processes appears similar for both enantiomers, suggesting comparable thermodynamic stability [24] [18].

Analytical considerations for stereochemical stability include the recognition that hydroxybupropion requires specialized chiral analytical methods for accurate enantiomeric quantification [27] [28] [29]. Standard achiral analytical techniques cannot distinguish between enantiomers and may provide misleading results regarding enantiomeric purity or interconversion [27] [28] [29]. Chiral liquid chromatography using cellulose-based stationary phases provides reliable separation and quantification of hydroxybupropion enantiomers [1] [27] [28] [29].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

2.2

Appearance

Off-White to Pale Yellow Solid

Melting Point

121-123°C

Wikipedia

(+/-)-hydroxybupropion

Dates

Last modified: 08-15-2023

Subtherapeutic bupropion and hydroxybupropion serum concentrations in a patient with CYP2C19*1/*17 genotype suggesting a rapid metabolizer status

Arnim Johannes Gaebler, Katharina Luise Schneider, Julia Carolin Stingl, Michael Paulzen
PMID: 32475982   DOI: 10.1038/s41397-020-0169-y

Abstract

Bupropion is hydroxylated to its primary active metabolite hydroxybupropion by cytochrome P450 enzyme CYP2B6. In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19. However, the impact of its genetic variants on bupropion metabolism in vivo is still under investigation. We report the case of a 28-year-old male Caucasian outpatient suffering from major depressive disorder who did not respond to a treatment with bupropion. Therapeutic drug monitoring revealed very low serum concentrations of both bupropion and hydroxybupropion. Genotyping identified a heterozygous status for the gain-of-function allele with the genotype CYP2C19*1/*17 predicting enhanced enzymatic activity. The present case shows a reduced bupropion efficacy, which may be explained by a reduced active moiety of bupropion and its active metabolite hydroxybupropion, due to alternative hydroxylation pathways mediated by CYP2C19 in an individual with CYP2C19 rapid metabolizer status. The case report thus illustrates the clinical relevance of therapeutic drug monitoring in combination with pharmacogenetics diagnostics for a personalized treatment approach.


Determination of hydroxybupropion in human serum for routine therapeutic drug monitoring in psychiatry: A tool for dose-individualization in treatment with bupropion

Maike Scherf-Clavel, Oliver Wahl, Andreas Menke, Stefan Unterecker
PMID: 31150132   DOI: 10.1002/bmc.4609

Abstract

Therapeutic drug monitoring (TDM) has become a clinical routine in psychiatry. Nevertheless, for bupropion there is only one method available that is suitable for routine use. However, it involves a complex sample clean-up. Owing to the instability of bupropion in serum, the main and active metabolite hydroxybupropion was chosen as the target substance. Therefore, a simple and robust high-performance liquid chromatography method for the quantification of hydroxybupropion in serum was developed and validated. A volume of 30 μL serum was used for easy sample clean-up, based on protein precipitation with acetonitrile followed by online solid-phase extraction. As hydroxybupropion was present in high serum concentrations, UV detection was possible. Owing to the commonly available instrumentation, the method could easily be integrated in routine TDM. The newly developed method was validated following the guidelines for bioanalytical method validation of the European Medicines Agency and US Food and Drug Administration. The lower limit of quantification was 100 ng/mL (0.391 μm) and linearity was shown between 100 and 2500 ng/mL. Intraday and interday precision ranged from 1.17 to 6.79% and from 6.07 to 9.41%, respectively. Intraday and interday accuracy ranged from 89.97 to 110.86% and from 95.05 to 101.2%. The method was shown to be selective, accurate and precise. Additionally, the method was successfully implemented in the therapeutic drug monitoring laboratory of the Department of Psychiatry, Psychosomatics and Psychotherapy at the University Hospital of Würzburg, Germany. Six months of routine analysis showed a rather low correlation between applied dose and serum concentration and therefore the necessity of TDM for dose-individualization in the treatment with bupropion.


Bupropion Overdose Resulted in a Pharmacobezoar in a Fatal Bupropion (Wellbutrin

Gregory Schmit, Evy De Boosere, Jessica Vanhaebost, Arnaud Capron
PMID: 28631318   DOI: 10.1111/1556-4029.13497

Abstract

Bupropion (BUP) overdose commonly causes generalized seizures and central nervous system depression. The case of a 28-year-old woman who died from a massive lethal overdose with sustained-release bupropion (Wellbutrin
300 mg) is herein presented. The autopsy revealed the presence of a pharmacobezoar consisting of at least 40 tablets in the stomach. Determination of bupropion and its active metabolites (hydroxybupropion, threobupropion, erythrobupropion) was achieved by a liquid chromatographic mass spectrometry (LC-MS/MS) method. Postmortem concentrations for bupropion, hydroxybupropion, threobupropion, and erythrobupropion were obtained in intracranial blood, urine, bile, liver, kidney, and vitreous humor. In this case, intracranial blood level of the parent drug was 1.9 mg/L. Threobupropion was the most abundant metabolite in both blood and urine, 59.3 and 890.6 mg/L. Tissue distribution showed the highest concentration in the liver, 12.3 mg/kg. The 0.8 bupropion concentration ratio vitreous/blood suggested that vitreous could be a valuable specimen for toxicological analysis should postmortem blood be unavailable.


Design of experiment assisted concurrent enantioseparation of bupropion and hydroxybupropion by high-performance thin-layer chromatography

Nejal M Bhatt, Vijay D Chavada, Mallika Sanyal, Pranav S Shrivastav
PMID: 28028832   DOI: 10.1002/chir.22673

Abstract

A simple and efficient high-performance thin-layer chromatographic method was developed for chiral separation of rac-bupropion (BUP) and its active metabolite rac-hydroxybupropion (HBUP). Design of experiment (DoE)-based optimization was adopted instead of a conventional trial-and-error approach. The Box-Behnken design surface response model was used and the operating variables were optimized based on 17 trials design. The optimized method involved impregnation of chiral reagent, L(+)-tartaric acid, in the stationary phase with simultaneous addition in the mobile phase, which consisted of acetonitrile : methanol : dichloromethane : 0.50% L-tartaric acid (6.75:1.0:1.0:0.25, v/v/v/v). Under the optimized conditions, the resolution factor between the enantiomers of BUP and HBUP was 6.30 and 9.26, respectively. The limit of detection and limit of quantitation for (R)-BUP, (S)-BUP, (R,R)-HBUP, and (S,S)-HBUP were 9.23 and 30.78 ng spot
, 10.32 and 34.40 ng spot
, 12.19 and 40.65 ng spot
, and 14.26 and 47.53 ng spot
, respectively. The interaction of L-tartaric acid with analytes and their retention behavior was thermodynamically investigated using van't Hoff's plots. The developed method was validated as per the International Conference on Harmonization guidelines. Finally, the method was successfully applied to resolve and quantify the enantiomeric content from marketed tablets as well as spiked plasma samples.


In vivo effect of borneol on rat hepatic CYP2B expression and activity

Jing-Ya Chen, Xiang-Tao Huang, Jun-Jun Wang, Yong Chen
PMID: 27889497   DOI: 10.1016/j.cbi.2016.11.024

Abstract

CYP2B subfamily accounts for 2-10% of total hepatic CYP450 enzymes and participate in the metabolism of around 8% of clinical drugs. Borneol has been widely used in traditional Chinese medicine for thousands of years. There are many studies about borneol-induced promoting penetration role for a number of drugs through various physiologic barriers, whereas there is no report involved the effect of borneol on hepatic CYP2B. The present work studied the in vivo effect of borneol on the expression and activity of rat hepatic CYP2B. The results indicated that the oral administration of borneol (33, 100 and 300 mg/kg/d) to rats for consecutive 7 days increased the hepatic CYP2B1/2 activity by 1.4-, 1.7- and 2.8-fold, hepatic CYP2B1 mRNA expression by 6.3-, 8.7- and 18.1-fold, and hepatic CYP2B1/2 protein expression by 1.2-, 1.9- and 2.6-fold, respectively compared to the control. Additionally, in the borneol pre-dosing (300 mg/kg/d for consecutive 7 days) rats, the increased Cl
and decreased AUC
of bupropion were observed as compared to the control. Moreover, there were no obvious effects on CAR protein level in rat liver microsome and nucleus following the borneol treatment. Taken together, our observations indicate that borneol is an in vivo inducer of rat hepatic CYP2B with different regulatory mechanism from phenobarbital-like inducers which caused CYP2B induction with CAR activation.


Effects of Genetic Polymorphisms of CYP2B6 on the Pharmacokinetics of Bupropion and Hydroxybupropion in Healthy Chinese Subjects

Hui Ma, Wenping Zhang, Xiaoying Yang, Yuxin Zhang, Shijie Wei, Hao Zhang, Yanni Ma, Hongwan Dang
PMID: 29637923   DOI: 10.12659/msm.909227

Abstract

BACKGROUND Bupropion (BUP) is an antidepressant and its pharmacological activity is mediated by its major metabolite, hydroxybupropion (HBUP). We investigated the effects of genetic polymorphisms of CYP2B6 on BUP and HBUP to provide certain evidence on the clinical rational administration of BUP. MATERIAL AND METHODS Plasma BUP and HBUP concentrations were assayed using high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). RESULTS A total of 23 healthy volunteers (eleven participants with CYP2B6*1/*1, 7 participants with CYP2B6*1/*6, 3 participants with CYP2B6*4/*6, and 2 participants with CYP2B6*1/*4) received orally administered 150 mg of BUP according to protocol. Blood samples were obtained up to 96 hours after administration. The whole blood was subject to genotyping by polymerase chain reaction and restriction fragment length polymorphism (PCR-RFLP). The concentration-time curve (AUC(0→96)), maximum plasma concentration (Cmax), and terminal half-life (t1/2) values of BUP in CYP2B6*1/*4 were lower than those of CYP2B6*1/*1. By contrast, the time to Cmax (tmax) value of the former was higher than that of the latter. The HBUP AUC(0→96) values in CYP2B6*4/*6 and CYP2B6*1/*4 increased to values 1.12-fold and 1.98-fold, compared with CYP2B6*1/*1 carriers. However, the HBUP AUC(0→96) value in CYP2B6*1/*1 was 1.51-fold higher than that in CYP2B6*1/*6. Similarly, the HBUP Cmax values in CYP2B6*4/*6 and CYP2B6*1/*4 increased by 1.12-fold and 1.97-fold, whereas the HBUP Cmax value in CYP2B6*1/*6 decreased to a value 1.64-fold lower than that in CYP2B6*1/*1. CONCLUSIONS Genetic polymorphisms of CYP2B6 influence the pharmacokinetic parameters of BUP and HBUP and thus establish rational BUP administration for Chinese patients in clinical settings.


The antidepressant bupropion is a negative allosteric modulator of serotonin type 3A receptors

Akash Pandhare, Aneesh Satya Pappu, Henrik Wilms, Michael Paul Blanton, Michaela Jansen
PMID: 27671323   DOI: 10.1016/j.neuropharm.2016.09.021

Abstract

The FDA-approved antidepressant and smoking cessation drug bupropion is known to inhibit dopamine and norepinephrine reuptake transporters, as well as nicotinic acetylcholine receptors (nAChRs) which are cation-conducting members of the Cys-loop superfamily of ion channels, and more broadly pentameric ligand-gated ion channels (pLGICs). In the present study, we examined the ability of bupropion and its primary metabolite hydroxybupropion to block the function of cation-selective serotonin type 3A receptors (5-HT
Rs), and further characterized bupropion's pharmacological effects at these receptors. Mouse 5-HT
Rs were heterologously expressed in HEK-293 cells or Xenopus laevis oocytes for equilibrium binding studies. In addition, the latter expression system was utilized for functional studies by employing two-electrode voltage-clamp recordings. Both bupropion and hydroxybupropion inhibited serotonin-gated currents from 5-HT
Rs reversibly and dose-dependently with inhibitory potencies of 87 μM and 112 μM, respectively. Notably, the measured IC
value for hydroxybupropion is within its therapeutically-relevant concentrations. The blockade by bupropion was largely non-competitive and non-use-dependent. Unlike its modulation at cation-selective pLGICs, bupropion displayed no significant inhibition of the function of anion-selective pLGICs. In summary, our results demonstrate allosteric blockade by bupropion of the 5-HT
R. Importantly, given the possibility that bupropion's major active metabolite may achieve clinically relevant concentrations in the brain, our novel findings delineate a not yet identified pharmacological principle underlying its antidepressant effect.


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